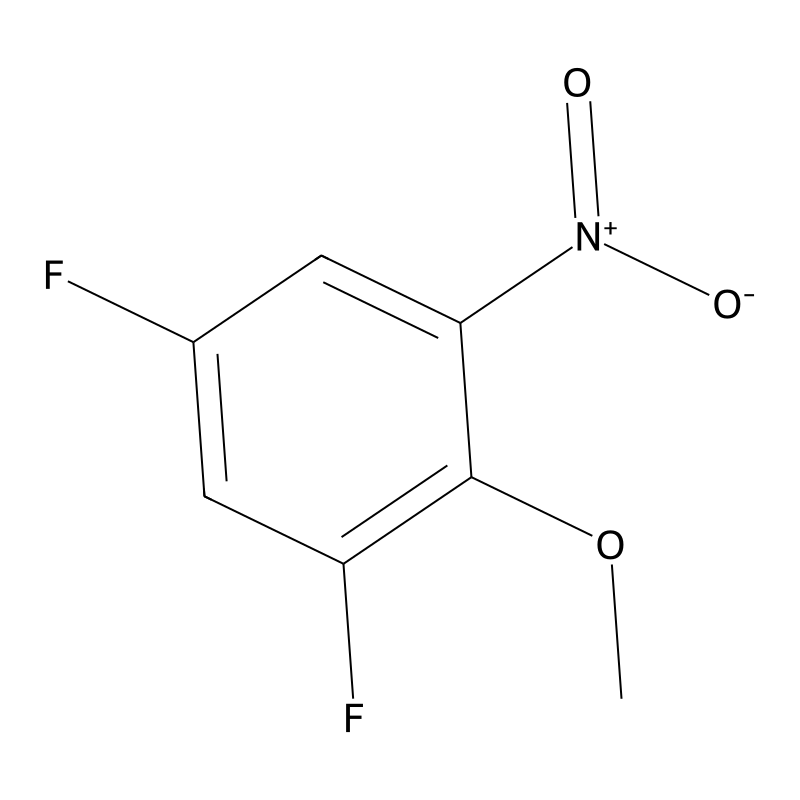1,5-Difluoro-2-methoxy-3-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1,5-Difluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula . This compound is characterized by the presence of two fluorine atoms, a methoxy group (), and a nitro group () attached to a benzene ring. The unique arrangement of these functional groups imparts specific chemical and physical properties, making it a subject of interest in various fields of research, particularly in chemical synthesis and pharmaceutical development.
- Nucleophilic Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aromatic carbon atoms.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.
- Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions, expanding the compound's reactivity.
The biological activity of 1,5-difluoro-2-methoxy-3-nitrobenzene is primarily related to its potential interactions with various biological targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing pathways related to cell signaling and metabolism. Additionally, the presence of fluorine and methoxy groups can affect the compound's reactivity and binding affinity to biological targets, which is significant for drug development and biochemical assays.
Synthetic Routes
1,5-Difluoro-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process:
- Nitration of 1,5-Difluoro-2-methoxybenzene: This involves treating 1,5-difluoro-2-methoxybenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. This ensures selective introduction of the nitro group at the desired position on the benzene ring.
- Purification: Following synthesis, the compound is typically purified through crystallization or distillation techniques to achieve high purity levels suitable for research applications.
Industrial Production
In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing optimized conditions and equipment to maximize yield and purity. Reaction parameters such as temperature and time are meticulously controlled during production.
1,5-Difluoro-2-methoxy-3-nitrobenzene has several applications in scientific research:
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Research: The compound is utilized in developing new drugs and therapeutic agents due to its unique functional groups that can interact with biological systems.
- Material Science: It is used in synthesizing novel materials with specific properties tailored for various applications.
- Biological Studies: The compound acts as a probe or reagent in biochemical assays and studies aimed at understanding molecular interactions.
Interaction studies involving 1,5-difluoro-2-methoxy-3-nitrobenzene focus on its ability to modulate enzyme activity or interact with specific receptors. These interactions may involve covalent or non-covalent bonding mechanisms influenced by the compound's functional groups. Further research is necessary to elucidate its precise biological interactions and potential therapeutic effects.
Several compounds share structural similarities with 1,5-difluoro-2-methoxy-3-nitrobenzene. Notable examples include:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1,5-Difluoro-2-methoxy-4-nitrobenzene | Different positioning of the nitro group | |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | Contains a methyl group instead of a methoxy group | |
| 1,3-Difluoro-2-methyl-5-nitrobenzene | Different substitution pattern affecting reactivity | |
| 1,5-Difluoro-4-methoxy-2-nitrobenzene | Different positioning of methoxy and nitro groups |
Uniqueness
The uniqueness of 1,5-difluoro-2-methoxy-3-nitrobenzene lies in its specific arrangement of functional groups. This configuration allows for distinct chemical reactivity patterns that are not achievable with similar compounds lacking one or more functional groups. The combination of electron-withdrawing (nitro and fluorine) and electron-donating (methoxy) functionalities enhances its versatility in chemical transformations and applications across multiple research fields.








